molecular formula C23H23N3O6S2 B11426568 Ethyl 4-(2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Ethyl 4-(2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B11426568
M. Wt: 501.6 g/mol
InChI Key: VZQCQEUPKZOGKL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate: is a complex organic compound with the following structure:

Molecular Formula: C23H23N3O6S2\text{Molecular Formula: } C_{23}H_{23}N_3O_6S_2 Molecular Formula: C23​H23​N3​O6​S2​

This compound combines various functional groups, including an ester (ethyl group), an amide, and a benzoate ring

Preparation Methods

Synthetic Routes: The synthesis of this compound involves multiple steps, including the introduction of the 2,4-dimethylbenzenesulfonyl group, the formation of the dihydropyrimidine ring, and subsequent functionalization. Specific synthetic routes may vary, but a common approach includes:

    Sulfonation: Introduction of the sulfonyl group (SO₂Ph) to the benzoate ring.

    Hydrolysis: Conversion of the sulfonyl chloride to the corresponding sulfonic acid.

    Condensation: Formation of the dihydropyrimidine ring through a multicomponent reaction.

    Esterification: Ethylation of the carboxylic acid group to yield the final product.

Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ similar synthetic strategies on a larger scale.

Chemical Reactions Analysis

Reactivity:

    Electrophilic Aromatic Substitution: Due to the aromaticity of the benzoate ring, this compound can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., bromine), nitric acid, and acylating agents.

    Reduction: Reduction of the carbonyl group in the dihydropyrimidine ring can yield the corresponding dihydropyrimidine.

    Hydrolysis: Hydrolysis of the ester group produces the corresponding carboxylic acid.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Bromination yields the brominated derivative.
  • Reduction leads to the dihydropyrimidine analog.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules due to its diverse functional groups.

    Drug Design: Structural motifs within this compound inspire drug development.

Biology and Medicine: Industry:

    Fine Chemicals: Used as intermediates in pharmaceutical and agrochemical industries.

Mechanism of Action

The exact mechanism remains an active area of research. its structural features suggest interactions with cellular targets, potentially affecting enzymatic processes or signaling pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related molecules with similar functional groups and reactivity patterns.

Biological Activity

Ethyl 4-(2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S with a molecular weight of 447.5 g/mol. Its structural components include a benzoate moiety, a sulfanyl group, and a pyrimidine derivative, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H23N3O4S
Molecular Weight447.5 g/mol
CAS Number1040676-62-7

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of thiazolidinone containing similar structural features have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

In vitro studies suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with protein synthesis pathways.

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity. Compounds structurally related to this compound have been tested against fungi such as Candida albicans and Aspergillus niger, with results indicating comparable or superior activity compared to standard antifungal agents .

Anticancer Activity

Emerging studies suggest that the compound may possess anticancer properties. The presence of the pyrimidine ring is often associated with various antitumor activities. Research has shown that derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of apoptotic proteins .

Study 1: Antibacterial Efficacy

A study published in the Chemical and Pharmaceutical Bulletin evaluated the antibacterial efficacy of several synthesized compounds based on similar structures. The results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics like norfloxacin .

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal activity of related compounds against Candida species. The study concluded that some derivatives displayed potent inhibitory effects at low concentrations, suggesting potential for development into therapeutic agents .

Properties

Molecular Formula

C23H23N3O6S2

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 4-[[2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H23N3O6S2/c1-4-32-22(29)16-6-8-17(9-7-16)25-20(27)13-33-23-24-12-19(21(28)26-23)34(30,31)18-10-5-14(2)11-15(18)3/h5-12H,4,13H2,1-3H3,(H,25,27)(H,24,26,28)

InChI Key

VZQCQEUPKZOGKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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